Cas no 2680834-08-4 (Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- EN300-28301888
- 2680834-08-4
- Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
-
- Inchi: 1S/C17H15BrClNO2/c18-15-7-6-13-8-9-20(10-14(13)16(15)19)17(21)22-11-12-4-2-1-3-5-12/h1-7H,8-11H2
- InChI Key: TZHVPCVNWTVNAS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1Cl)CN(C(=O)OCC1C=CC=CC=1)CC2
Computed Properties
- Exact Mass: 378.99747g/mol
- Monoisotopic Mass: 378.99747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 29.5Ų
Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28301888-1g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 1g |
$1586.0 | 2023-09-07 | ||
| Enamine | EN300-28301888-5g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 5g |
$4599.0 | 2023-09-07 | ||
| Enamine | EN300-28301888-10g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 10g |
$6819.0 | 2023-09-07 | ||
| Enamine | EN300-28301888-0.05g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 0.05g |
$1332.0 | 2025-03-19 | |
| Enamine | EN300-28301888-0.1g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 0.1g |
$1396.0 | 2025-03-19 | |
| Enamine | EN300-28301888-0.25g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 0.25g |
$1459.0 | 2025-03-19 | |
| Enamine | EN300-28301888-0.5g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 0.5g |
$1522.0 | 2025-03-19 | |
| Enamine | EN300-28301888-1.0g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 1.0g |
$1586.0 | 2025-03-19 | |
| Enamine | EN300-28301888-2.5g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 2.5g |
$3110.0 | 2025-03-19 | |
| Enamine | EN300-28301888-5.0g |
benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680834-08-4 | 95.0% | 5.0g |
$4599.0 | 2025-03-19 |
Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680834-08-4): A Comprehensive Overview
Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 2680834-08-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a structurally diverse and biologically relevant scaffold known for its pharmacological properties. The presence of bromine and chlorine substituents at the 7th and 8th positions, respectively, enhances its reactivity and potential utility in synthetic chemistry and drug development.
The tetrahydroisoquinoline scaffold is widely recognized for its role in the synthesis of various bioactive molecules, including alkaloids and pharmacologically active agents. The specific substitution pattern in Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate makes it a valuable intermediate in the construction of more complex molecular architectures. This compound's unique structural features have garnered interest among researchers exploring novel therapeutic interventions.
In recent years, there has been a surge in research focusing on the development of tetrahydroisoquinoline derivatives as potential therapeutic agents. These derivatives have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. The bromo and chloro substituents in Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate not only influence its electronic properties but also facilitate further functionalization through cross-coupling reactions and other synthetic methodologies.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The carboxylate functionality at the 2-position allows for facile coupling with various nucleophiles, enabling the construction of peptidomimetics and other bioactive scaffolds. This flexibility makes Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate an indispensable tool for medicinal chemists seeking to develop novel drug candidates.
The pharmacological potential of tetrahydroisoquinoline derivatives has been extensively studied in various disease models. For instance, some derivatives have demonstrated neuroprotective properties in models of Parkinson's disease and Alzheimer's disease. The structural motifs present in Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate align well with these pharmacological profiles, suggesting that it may serve as a precursor for compounds with similar therapeutic effects.
Recent advances in synthetic chemistry have also highlighted the importance of functionalized tetrahydroisoquinolines in drug discovery. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of complex derivatives from simpler precursors like Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. These methods have streamlined the process of generating novel molecular entities with tailored biological activities.
The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate. This stability ensures that it can be subjected to multiple transformations without significant degradation, allowing for greater control over the final product's structure and properties.
In conclusion, Benzyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic versatility make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for tetrahydroisoquinoline derivatives, compounds like this one are likely to play a crucial role in the development of next-generation therapeutics.
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